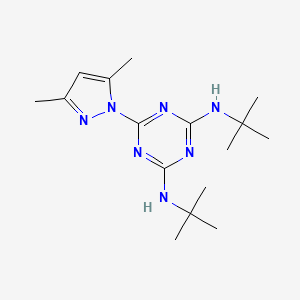![molecular formula C14H9BrCl2N2O2 B5816952 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained attention in scientific research due to its potential for use in the development of new drugs.
Wirkmechanismus
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), the reduction of inflammation, and the protection of neurons from damage. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing new synthesis methods to increase the yield and purity of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, as well as improving its solubility in aqueous solutions.
Synthesemethoden
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide can be synthesized using a multistep process involving the reaction of 4-bromoaniline with 2,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with cyanamide and subsequent hydrolysis. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Other research has focused on the use of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-9-3-1-8(2-4-9)13(18)19-21-14(20)11-7-10(16)5-6-12(11)17/h1-7H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBMOQZMOYNCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)


![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)